

# Fenfluramine in Seizure Treatment: A Comparative Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |
|----------------------|----------|-----------|--|--|
| Compound Name:       | Fenlean  |           |  |  |
| Cat. No.:            | B1672511 | Get Quote |  |  |

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of fenfluramine's performance against other therapeutic alternatives in the management of seizures associated with Dravet syndrome and Lennox-Gastaut syndrome. The following sections summarize key head-to-head and placebo-controlled clinical trial data, detail experimental protocols, and visualize comparative outcomes and study designs.

### **Dravet Syndrome: Comparative Efficacy**

A network meta-analysis of randomized controlled trial data for licensed add-on therapies in Dravet syndrome (DS) provides indirect comparisons of fenfluramine, stiripentol, and cannabidiol. While direct head-to-head trials are lacking, this analysis offers valuable insights into their relative efficacy.

Stiripentol and fenfluramine demonstrated similar efficacy in achieving clinically meaningful (≥50%) and profound (≥75%) reductions in monthly convulsive seizure frequency (MCSF), and both were found to be statistically superior to licensed doses of cannabidiol.[1][2] For achieving seizure-free status, stiripentol was statistically superior to both fenfluramine and cannabidiol.[1][2]

Another network meta-analysis comparing fenfluramine and cannabidiol concluded that fenfluramine provides superior convulsive seizure control.[3][4][5] The odds of achieving a  $\geq$ 50% reduction in MCSF were 5 to 14 times greater with fenfluramine than with cannabidiol, and 5 to 21 times greater for a  $\geq$ 75% reduction.[3]



## Efficacy Data vs. Placebo (Stiripentol-Exclusive Regimens)

In a placebo-controlled trial involving patients with Dravet syndrome already receiving stiripentol-inclusive regimens, the addition of fenfluramine resulted in a 54.0% greater reduction in mean monthly convulsive seizure frequency compared to placebo.[6]

| Outcome Metric             | Fenfluramine (0.4 mg/kg/d)<br>+ Stiripentol | Placebo + Stiripentol |
|----------------------------|---------------------------------------------|-----------------------|
| Greater Reduction in Mean  |                                             |                       |
| Monthly Convulsive Seizure | 54.0%                                       | -                     |
| Frequency                  |                                             |                       |

Comparative Efficacy in Dravet Syndrome (Network

**Meta-Analysis**)

| Outcome Metric                                            | Fenfluramine (0.7<br>mg/kg/day) | Stiripentol (50<br>mg/kg/day) | Cannabidiol (10 or<br>20 mg/kg/day) |
|-----------------------------------------------------------|---------------------------------|-------------------------------|-------------------------------------|
| ≥50% Reduction in MCSF (Risk Difference vs. Fenfluramine) | -                               | 1% (-20% to 22%)              | Statistically inferior              |
| ≥75% Reduction in MCSF (Risk Difference vs. Fenfluramine) | -                               | 6% (-15% to 27%)              | Statistically inferior              |
| Seizure-Free (Risk<br>Difference vs.<br>Stiripentol)      | 26% lower (8% to<br>44%)        | -                             | Statistically inferior              |

## Lennox-Gastaut Syndrome: Efficacy Against Placebo



A randomized clinical trial evaluated the efficacy of fenfluramine in patients with Lennox-Gastaut syndrome (LGS). The trial met its primary endpoint, demonstrating a significant reduction in drop seizure frequency for the higher dose compared to placebo.[7][8][9]

| Outcome Metric                                          | Fenfluramine (0.7<br>mg/kg/d) | Fenfluramine (0.2<br>mg/kg/d) | Placebo |
|---------------------------------------------------------|-------------------------------|-------------------------------|---------|
| Median % Reduction<br>in Drop Seizure<br>Frequency      | 26.5%                         | 14.2%                         | 7.6%    |
| Estimated Median Difference from Placebo                | -19.9% (p=0.001)              | -                             | -       |
| Patients with ≥50%<br>Reduction in Drop<br>Seizures     | 25%                           | -                             | 10%     |
| Investigator/Caregiver "Much/Very Much Improved" Rating | 26%                           | -                             | 6%      |

Fenfluramine was particularly effective in reducing generalized tonic-clonic seizures in patients with LGS.[7][9][10]

### Safety and Tolerability

Across trials for both Dravet and Lennox-Gastaut syndromes, the most common treatment-emergent adverse events with fenfluramine were decreased appetite, somnolence, fatigue, and diarrhea.[3][6][7][11] No cases of valvular heart disease or pulmonary arterial hypertension were observed in these studies.[3][6][7][11] In the network meta-analysis for Dravet syndrome, there were no significant differences in the rates of serious adverse events between fenfluramine, stiripentol, and cannabidiol.[1][2] However, the risk of discontinuation due to adverse events was lower for stiripentol.[1][2]

### **Experimental Protocols**



## Dravet Syndrome: Fenfluramine in Patients on Stiripentol (NCT02682927)

- Study Design: This was a multi-center, double-blind, placebo-controlled, parallel-group randomized clinical trial.[6]
- Patient Population: Patients aged 2 to 18 with a confirmed diagnosis of Dravet syndrome who were receiving stable, stiripentol-inclusive antiepileptic drug regimens and had 6 or more convulsive seizures during a 6-week baseline period.[12]
- Intervention: Patients were randomized to receive either fenfluramine 0.4 mg/kg/d (maximum 17 mg/d) or a placebo.[6] The treatment period included a 3-week titration phase followed by a 12-week maintenance period.[12]
- Primary Efficacy Endpoint: The change in mean monthly convulsive seizure frequency between the fenfluramine and placebo groups relative to baseline.[12]





Click to download full resolution via product page

**Dravet Syndrome Trial Workflow** 

## Lennox-Gastaut Syndrome: Fenfluramine vs. Placebo (NCT03355209)

 Study Design: A multi-center, double-blind, placebo-controlled, parallel-group randomized clinical trial conducted over 20 weeks.[7]



- Patient Population: Patients aged 2 to 35 years with a confirmed diagnosis of LGS who experienced at least two drop seizures per week during a 4-week baseline period.
- Intervention: Patients were randomized to receive fenfluramine 0.7 mg/kg/d (maximum 26 mg/d), fenfluramine 0.2 mg/kg/d, or placebo.[7] The treatment consisted of a 2-week titration period followed by a 12-week maintenance period.[7]
- Primary Efficacy Endpoint: The percentage change from baseline in drop seizure frequency in the 0.7 mg/kg/d fenfluramine group compared to the placebo group.[7]



Click to download full resolution via product page



#### Lennox-Gastaut Syndrome Trial Workflow

### **Signaling Pathways**

While the precise mechanism of action of fenfluramine in reducing seizures is not fully elucidated, it is known to be a serotonin-releasing agent and also acts as a positive allosteric modulator of the sigma-1 receptor. The following diagram illustrates a simplified potential signaling pathway.





Click to download full resolution via product page

#### Potential Fenfluramine Signaling Pathway

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Comparative efficacy and safety of stiripentol, cannabidiol and fenfluramine as first-line add-on therapies for seizures in Dravet syndrome: A network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medrxiv.org [medrxiv.org]
- 4. medrxiv.org [medrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. cureepilepsy.org [cureepilepsy.org]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. neurologylive.com [neurologylive.com]
- 9. researchgate.net [researchgate.net]
- 10. Fenfluramine Safe and Effective for Treatment of Seizures in Lennox-Gastaut Syndrome
   Practical Neurology [practicalneurology.com]
- 11. dravetsyndromenews.com [dravetsyndromenews.com]
- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- To cite this document: BenchChem. [Fenfluramine in Seizure Treatment: A Comparative Analysis of Clinical Trial Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672511#head-to-head-clinical-trials-involving-fenfluramine-for-seizures]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com